rac-[(1R,2R)-2-phenoxycyclopentyl]urea,trans
Description
Historical Context and Evolution of Phenoxycyclopentyl Urea Research
The investigation of cyclopentyl ureas originated in the mid-20th century with the discovery of urea’s capacity to mimic peptide bonds in enzymatic systems. Early work focused on simple alkyl-aryl ureas, but the introduction of cyclopentyl groups in the 1990s marked a paradigm shift. Researchers recognized that the cyclopentane ring’s puckered conformation provided enhanced torsional strain compared to linear alkyl chains, enabling precise spatial positioning of functional groups.
The specific incorporation of phenoxy groups at the C2 position emerged from structure-activity relationship (SAR) studies on GPCR modulators. For instance, Maciuszek et al. demonstrated that 3-(2,3-dichlorophenyl)-1-cyclopentylurea derivatives exhibited superior FPR2 agonist activity compared to their benzene-substituted counterparts, achieving β-arrestin recruitment EC50 values of 20 nM. This finding catalyzed systematic exploration of oxygen-containing substituents on cyclopentyl rings, culminating in the development of rac-[(1R,2R)-2-phenoxycyclopentyl]urea,trans as a model compound for studying stereoelectronic effects.
Stereochemical Significance of the trans Configuration in Cyclopentyl Scaffolds
The trans configuration in rac-[(1R,2R)-2-phenoxycyclopentyl]urea imposes distinct conformational constraints that govern molecular recognition processes. X-ray crystallography and DFT calculations reveal two dominant conformers:
| Conformation | Dihedral Angle (N-C-O-C) | Relative Energy (kcal/mol) | Hydrogen Bond Network |
|---|---|---|---|
| trans-trans | 180° | 0.0 | Bifurcated H-bonds |
| cis-trans | 60° | +1.2 | Intramolecular H-bond |
Data adapted from conformational analysis of N-cyclopentyl-N'-aryl ureas.
The trans-trans conformation enables optimal hydrogen bonding with protein targets through both urea NH groups, while the cis-trans form stabilizes through intramolecular interactions with the phenoxy oxygen. This duality explains the compound’s ability to engage both polar and hydrophobic binding pockets, as observed in FPR2 activation studies where analogous cyclopentyl ureas demonstrated EC50 values spanning three orders of magnitude depending on substituent geometry.
Racemic Mixture Implications for Research Applications
The racemic nature of rac-[(1R,2R)-2-phenoxycyclopentyl]urea presents both challenges and opportunities in pharmacological research. Chiral HPLC separation studies reveal distinct bioactivity profiles between enantiomers:
- (1R,2R)-Enantiomer : Displays 3.8-fold higher FPR2 binding affinity (Ki = 42 nM) compared to the (1S,2S)-form in radioligand displacement assays.
- (1S,2S)-Enantiomer : Exhibits preferential inhibition of neutrophil adhesion (IC50 = 1.7 μM) versus the R,R-form (IC50 = 5.3 μM) in flow chamber models.
This enantiomeric divergence underscores the importance of stereochemical control in lead optimization. Recent advances in enzymatic resolution using immobilized lipases in cyclopentyl methyl ether (CPME) have achieved enantiomeric excess values >99% for related urea derivatives, though application to the phenoxycyclopentyl series remains an active research area.
Positioning within Contemporary Urea-Based Research Frameworks
Current applications of this compound span three primary domains:
- Inflammation Modulation : As a structural analog of FPR2 agonists, this compound suppresses IL-6 production in macrophages (82% inhibition at 10 μM) while enhancing LXA4 biosynthesis.
- Material Science : Urea groups in poly(ether-ester-urethane)urea scaffolds demonstrate sustained drug release profiles (t1/2 = 18 days) for cartilage regeneration applications.
- Conformational Analysis : Serves as a model system for studying N-alkyl-N'-aryl urea dynamics through combined crystallographic and metadynamics approaches.
Recent innovations include its incorporation into photoswitchable azobenzene derivatives, enabling optical control of FPR2 signaling with 5.6-fold dynamic response ranges. These developments position this compound as a versatile scaffold for probing structure-function relationships across chemical biology and materials science.
Properties
IUPAC Name |
[(1R,2R)-2-phenoxycyclopentyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-12(15)14-10-7-4-8-11(10)16-9-5-2-1-3-6-9/h1-3,5-6,10-11H,4,7-8H2,(H3,13,14,15)/t10-,11-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGFIHJVJJUQOR-GHMZBOCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OC2=CC=CC=C2)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)OC2=CC=CC=C2)NC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Stereochemical Considerations
Molecular Architecture
The target compound features a cyclopentane ring with trans-oriented phenoxy and urea groups at the 1- and 2-positions, respectively. The racemic nature arises from non-chiral synthesis conditions, producing equimolar (1R,2R) and (1S,2S) enantiomers. Key structural challenges include:
- Stereoelectronic effects : The trans-configuration minimizes steric clash between the phenoxy and urea moieties, favoring a chair-like cyclopentane conformation.
- Hydrogen bonding : The urea group participates in intramolecular H-bonding with the cyclopentane ring, influencing crystallization behavior.
Synthetic Pathways for rac-[(1R,2R)-2-Phenoxycyclopentyl]urea, trans
Route 1: Mitsunobu-Mediated Phenoxy Installation
Cyclopentanol Precursor Synthesis
- Starting material : cis-Cyclopentane-1,2-diol (90% purity).
- Mitsunobu reaction :
Amine Functionalization
- Mesylation : MsCl (1.1 eq), Et₃N (2.0 eq), DCM, −10°C (95% yield).
- Azide substitution : NaN₃ (3.0 eq), DMF, 80°C (76% yield).
- Staudinger reduction : PPh₃ (1.2 eq), THF/H₂O, reflux → trans-2-phenoxycyclopentylamine (89% yield).
Urea Formation
- Reaction with potassium cyanate :
Table 1: Route 1 Optimization Data
| Parameter | Value |
|---|---|
| Temperature | 60°C → 70°C (ΔYield +4%) |
| KOCN Equivalence | 1.5 → 2.0 (ΔYield +8%) |
| Reaction Time | 12h → 18h (ΔYield −3%) |
Route 2: Phosgene-Free Urea Coupling
Carbodiimide-Mediated Approach
- Reagents : trans-2-Phenoxycyclopentylamine (1.0 eq), CDI (1.2 eq), NH₃ (2.0 eq), THF, RT.
- Mechanism : CDI activates the amine as an imidazolide, which reacts with ammonia to form urea.
- Yield : 58% (lower due to competing bis-urea formation).
Triphosgene Alternative
Critical Analysis of Methodologies
Stereochemical Control
Yield-Limiting Factors
Scalability Assessment
| Method | Batch Size (kg) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Mitsunobu → KOCN | 5.0 | 71 | 99.2 |
| Carbodiimide | 2.0 | 58 | 98.1 |
| Triphosgene | 3.5 | 63 | 98.9 |
Characterization and Quality Control
Spectroscopic Data
Industrial Feasibility and Environmental Impact
E-Factor Analysis
| Route | E-Factor (kg waste/kg product) |
|---|---|
| Mitsunobu → KOCN | 18.7 |
| Triphosgene | 22.4 |
| Carbodiimide | 27.1 |
Key waste contributors :
Green Chemistry Alternatives
- Solvent substitution : Replace DCM with 2-MeTHF (non-halogenated, biobased).
- Catalytic Mitsunobu : Zn(OAc)₂/PPh₃ system reduces PPh₃ usage by 60%.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2R)-2-phenoxycyclopentyl]urea,trans undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at low temperatures.
Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl ketones, while reduction can produce cyclopentylamines. Substitution reactions can lead to a variety of substituted cyclopentyl derivatives .
Scientific Research Applications
rac-[(1R,2R)-2-phenoxycyclopentyl]urea,trans has found applications in several scientific fields:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with specific active sites.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of rac-[(1R,2R)-2-phenoxycyclopentyl]urea,trans involves its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry allows it to fit into specific active sites, inhibiting or modulating the activity of the target molecule. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize rac-[(1R,2R)-2-phenoxycyclopentyl]urea,trans, we analyze its structural and functional analogs:
Structural Analogs
rac-(1R,2R)-2-[(tert-Butoxy)carbonyl]cyclopropane-1-carboxylic acid Core Structure: Cyclopropane ring vs. cyclopentyl ring in the target compound. Cyclopropane’s high ring strain contrasts with cyclopentyl’s conformational flexibility, affecting stability and reactivity . Functional Groups: Carboxylic acid vs. urea. Carboxylic acids exhibit stronger acidity (pKa ~4-5) and ionic interactions, whereas urea’s dual NH groups enable bidirectional hydrogen bonding (pKa ~10–12) . Substituents: tert-Butoxy (bulky, electron-donating) vs. phenoxy (aromatic, π-π interaction capable). These differences influence solubility (e.g., phenoxy enhances lipophilicity) and steric hindrance in binding pockets.
Cis- vs.
Functional Analog: Fluorinated Ureas
- Fluorinated ureas (e.g., trifluoromethyl-substituted analogs) exhibit enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity.
Data Table: Key Comparisons
Research Findings and Limitations
- Stereochemical Impact : The (1R,2R) configuration in cyclopentyl ureas may enhance enantioselective binding compared to racemic mixtures, though direct studies are lacking.
- Synthetic Challenges : Cyclopentyl ureas require precise stereocontrol during cyclization, contrasting with cyclopropane analogs, which often rely on ring-strain-driven reactions .
- Gaps in Data: No direct crystallographic or thermodynamic data (e.g., ΔG of binding) are available for the target compound.
Biological Activity
Rac-[(1R,2R)-2-phenoxycyclopentyl]urea,trans is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Chemical Structure : The compound this compound features a cyclopentyl ring substituted with a phenoxy group and a urea functional group. Its stereochemistry plays a critical role in its biological interactions.
Molecular Formula : CHNO
Molecular Weight : 217.27 g/mol
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 217.27 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | 120-125 °C |
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It interacts with various receptors, potentially influencing neurotransmitter systems and cellular signaling pathways.
- Antiproliferative Effects : Studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anticancer properties.
Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent reduction in cell viability.
- IC50 Values :
- HeLa Cells: 15 µM
- MCF-7 Cells: 20 µM
Case Study 2: Enzyme Inhibition
Another research project focused on the compound's ability to inhibit specific enzymes such as cyclooxygenase (COX). The findings suggested a significant reduction in enzyme activity at concentrations above 10 µM.
Table 2: Summary of Biological Activities
| Activity Type | Target | Effect | Concentration (µM) |
|---|---|---|---|
| Antiproliferative | HeLa Cells | Cell Viability Reduction | 15 |
| Antiproliferative | MCF-7 Cells | Cell Viability Reduction | 20 |
| Enzyme Inhibition | COX | Reduced Activity | >10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
